N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine
Description
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core linked to a benzylic carbon substituted with a 2-methylindole and pyridin-2-yl group. Synthesis involves multi-component reactions, as seen in related compounds (e.g., ), typically under reflux with acetonitrile or similar solvents .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQCPMEMVEYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a Friedel-Crafts acylation to introduce a functional group at the 3-position.
Pyridine Coupling: The indole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction, often using a thioamide and an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: Substitution Patterns: The target compound uniquely combines indole and pyridine on a benzylic carbon, differing from analogs like QZ-6410 (indole at thiazole C4) or T129 (triarylmethane core). This impacts electronic properties and steric bulk .
Synthetic Complexity :
- The target compound’s synthesis likely mirrors ’s three-component reaction (yield ~50–60%), contrasting with T129’s stepwise aryl coupling (lower yields due to purification challenges) .
Bioactivity Trends: Thiazol-2-amine derivatives with indole substituents (e.g., QZ-6410) show moderate cytotoxicity, suggesting the target compound may share similar activity .
Physicochemical Properties: Melting points for related thiazol-2-amine derivatives range from 104–110°C (), suggesting the target compound may exhibit similar thermal stability .
Research Findings and Implications
- Molecular Docking : Pyridine and indole moieties in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the thiazol-2-amine could form hydrogen bonds .
- Toxicity Profile : Methyl groups (as in 2-methylindole) generally reduce acute toxicity compared to halogenated analogs (e.g., T131 with bromophenyl) .
- SAR Insights: Pyridine Position: Pyridin-2-yl (target) vs. pyridin-3-yl () alters spatial orientation, impacting target binding .
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.50 g/mol. The compound consists of an indole moiety linked to a pyridine ring and a thiazole unit, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds induced apoptosis in human hepatoma (HepG2) cells through mitochondrial dysfunction and phosphatidylserine externalization, indicating a pro-apoptotic mechanism .
In another investigation, thiazole-based analogues displayed antiproliferative effects across a range of human tumor cell lines with GI50 values in the low micromolar to nanomolar range . The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole and indole rings enhance cytotoxicity.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The SAR analysis pointed out that modifications on the pyridine ring significantly influenced anticonvulsant efficacy.
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A series of N-acylated thiazoles were synthesized and tested for anticancer activity using the MTT assay. Results showed that specific structural modifications led to enhanced cytotoxic effects against breast cancer and prostate cancer cell lines .
Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that certain analogues interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological activity. This insight helps in understanding how structural variations can influence binding affinity and efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine?
Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving indole, pyridine, and thiazole precursors. For example:
- Stepwise MCR approach : Combine 2-methyl-1H-indole-3-carbaldehyde, pyridin-2-ylmethanamine, and 2-aminothiazole under reflux in ethanol with a catalytic base (e.g., cesium carbonate). Monitor reaction progression via TLC and purify using column chromatography .
- Copper-catalyzed coupling : Use copper(I) bromide to facilitate C–N bond formation between indole and pyridine moieties, followed by thiazole ring closure. Optimize reaction temperature (35–80°C) and solvent (DMSO or DMF) to improve yields (typically 17–82%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 11.55 ppm, pyridine protons at δ 8.6–7.4 ppm) and carbon assignments (e.g., thiazole C2 at ~165 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., m/z 215 [M+H]+) and isotopic patterns .
Basic: How is the antimicrobial activity of this compound evaluated?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) using broth microdilution. MIC values <50 µg/mL indicate potent activity .
- Zone of inhibition : Measure on agar plates pre-coated with bacterial/fungal suspensions. Compare to standard antibiotics (e.g., ampicillin) for relative efficacy .
Advanced: How can molecular docking explain discrepancies in biological activity data?
Answer:
Contradictions in MIC values may arise from variations in target binding. For example:
- Androgen receptor (AR) interactions : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding with LEU704 and hydrophobic interactions with GLY708 (binding energy: −7.0 kcal/mol). Poor activity against certain strains may correlate with steric clashes in the binding pocket .
- Enzyme inhibition : Use MD simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes. Low activity may result from conformational flexibility or solvent exposure of key residues .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst screening : Replace copper(I) bromide with Pd(OAc)₂ for higher turnover in C–N coupling. Yields improve from 17% to >60% under inert atmospheres .
- Solvent optimization : Switch from DMSO to DMAc to reduce side reactions (e.g., oxidation of indole).
- Workup adjustments : Acid-base extraction (HCl/NaHCO₃) enhances purity (>98%) by removing unreacted guanidine or aldehydes .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Prodrug design : Introduce phosphate or acetyl groups at the thiazole NH to enhance aqueous solubility. Hydrolyze in vivo via esterases .
- Co-solvent systems : Use DMSO-PBS (10:90 v/v) for in vitro studies. Confirm stability via HPLC over 24 hours .
Advanced: How to perform structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Modify substituents : Replace 2-methylindole with 5-fluoroindole to assess electronic effects. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Bioisosteric replacement : Substitute pyridine with pyrimidine and evaluate MIC shifts. Use QSAR models (e.g., CoMFA) to predict activity trends .
- Pharmacophore mapping : Identify critical motifs (e.g., indole NH for H-bond donation) using Schrödinger Phase .
Advanced: How to resolve conflicting cytotoxicity data in cancer cell lines?
Answer:
- Apoptosis assays : Perform flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic death.
- Target validation : Knockdown AR or thiazole kinase targets (e.g., AKT1) via siRNA. Loss of cytotoxicity confirms on-target effects .
- Metabolic profiling : Use LC-MS to monitor ATP/ADP ratios and ROS levels, linking cytotoxicity to mitochondrial dysfunction .
Advanced: What computational tools predict metabolic stability?
Answer:
- CYP450 metabolism : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., indole C3 for oxidation).
- In silico hydrolysis : Simulate esterase cleavage with BioVia Discovery Studio. Prioritize analogs with t₁/₂ > 2 hours .
Advanced: How to validate binding interactions experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
